molecular formula C22H35NO2 B1240196 (+)-himbacine CAS No. 6879-74-9

(+)-himbacine

Número de catálogo: B1240196
Número CAS: 6879-74-9
Peso molecular: 345.5 g/mol
Clave InChI: FMPNFDSPHNUFOS-VAWYXSNFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La himbacina es un alcaloide aislado de la corteza de magnolias australianas. Es conocida por su actividad como antagonista del receptor muscarínico, con especificidad por el receptor de acetilcolina muscarínico M2. Este compuesto ha sido un punto de partida prometedor en la investigación de la enfermedad de Alzheimer debido a sus propiedades farmacológicas .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Muscarinic Receptor Antagonism

Mechanism of Action
(+)-Himbacine primarily acts as an antagonist at muscarinic acetylcholine receptors, particularly M2 and M4 subtypes. Its selectivity for these receptors positions it as a candidate for treating various conditions associated with cholinergic dysfunction.

Binding Affinity Studies
Research has demonstrated that this compound exhibits significant binding affinity for muscarinic receptors. A study evaluated several himbacine analogs and found that certain derivatives displayed a promising 10-fold selectivity for the M2 receptor compared to the M1 receptor, indicating potential therapeutic benefits in conditions like Alzheimer's disease where cholinergic signaling is impaired .

Cardiovascular Applications

Cardio-selectivity
this compound has shown notable cardio-selectivity in various smooth muscle preparations. Its pA2 values suggest a higher affinity for atrial tissues, making it a candidate for managing cardiac conditions that involve muscarinic receptor modulation .

Thrombin Receptor Antagonism

Thrombin Receptor Antagonists
Recent studies have reported the synthesis of a series of thrombin receptor antagonists based on this compound. These compounds are designed to inhibit thrombin's activity, which is crucial in preventing thrombotic disorders. The analogs derived from this compound have demonstrated potent activity against thrombin receptors, highlighting their potential in treating thrombotic and inflammatory diseases .

Myopia Treatment

Inhibition of Myopia Development
A notable application of this compound is its use in ophthalmology, specifically in inhibiting myopia development in animal models. Research indicated that administering this compound effectively reduced excessive vitreous chamber elongation in chicks, suggesting its potential role in managing myopia progression .

Research and Development

Synthetic Approaches
The synthesis of this compound and its analogs has been achieved through various chemical methods, including Diels-Alder reactions. These synthetic pathways are essential for generating compounds with modified pharmacological properties suitable for specific therapeutic targets .

Case Studies and Research Findings

Study Focus Findings Reference
Muscarinic Receptor BindingPromising selectivity for M2 over M1 receptors
Cardiac AffinityHigher affinity in atrial tissues than smooth muscle
Thrombin AntagonismPotent thrombin receptor antagonists developed
Myopia InhibitionEffective reduction of vitreous chamber elongation

Comparación Con Compuestos Similares

La himbacina es única debido a su actividad específica como antagonista del receptor muscarínico. Los compuestos similares incluyen:

Estos compuestos comparten algunas similitudes estructurales, pero difieren en sus actividades biológicas y objetivos específicos.

Q & A

Basic Research Questions

Q. What are the validated methods for chemical identification and purity assessment of (+)-himbacine in experimental settings?

  • Methodological Answer : Utilize spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) to confirm structural identity. For purity, employ high-performance liquid chromatography (HPLC) with UV detection, referencing retention times against certified standards. Differential scanning calorimetry (DSC) can assess crystalline purity. Ensure protocols align with guidelines for chemical characterization in peer-reviewed journals .

Q. How can researchers design initial synthesis pathways for this compound, considering its complex alkaloid structure?

  • Methodological Answer : Start with retrosynthetic analysis to break down the tricyclic core into simpler precursors. Prioritize stereoselective reactions (e.g., Sharpless epoxidation or enzymatic catalysis) to achieve the correct stereochemistry. Use computational tools (e.g., DFT calculations) to predict reaction feasibility. Validate each intermediate via spectroscopic cross-checks .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s muscarinic receptor antagonism?

  • Methodological Answer : Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]-N-methylscopolamine) on transfected cell lines expressing M1–M5 receptor subtypes. Pair with functional assays (e.g., calcium flux or GTPγS binding) to measure antagonism potency (IC₅₀ values). Include atropine as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s selectivity across muscarinic receptor subtypes?

  • Methodological Answer : Systematically compare assay conditions (e.g., cell type, buffer pH, and incubation time) across studies. Perform meta-analyses of published IC₅₀ values to identify outliers. Validate findings using orthogonal methods (e.g., CRISPR-edited receptor knockout models). Consider species-specific receptor variations when interpreting discrepancies .

Q. What strategies optimize this compound’s pharmacokinetic profile for CNS-targeted studies?

  • Methodological Answer : Modify lipophilicity via prodrug formulations (e.g., ester derivatives) to enhance blood-brain barrier penetration. Use in silico ADMET prediction tools (e.g., SwissADME) to prioritize candidates. Validate bioavailability via LC-MS/MS quantification in plasma and cerebrospinal fluid (CSF) in rodent models .

Q. How should researchers design mixed-methods studies to explore this compound’s off-target effects?

  • Methodological Answer : Combine quantitative proteomic screening (e.g., affinity pulldown with mass spectrometry) to identify off-target interactions with qualitative transcriptomic analysis (RNA-seq) in primary neurons. Triangulate findings using pathway enrichment tools (e.g., STRING or KEGG) and validate via CRISPR interference .

Q. Data Analysis & Reproducibility

Q. What statistical frameworks address variability in this compound’s dose-response curves across independent studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) with bootstrapping to estimate confidence intervals. Use the Finney probit method for ED₅₀ comparisons. Account for batch effects via mixed-effects modeling. Share raw datasets and code repositories to enable reproducibility .

Q. How can researchers mitigate biases in preclinical efficacy studies of this compound for neurodegenerative models?

  • Methodological Answer : Implement blinded randomization of treatment groups and use littermate controls. Pre-register study protocols (e.g., on Open Science Framework) to avoid HARKing (hypothesizing after results are known). Validate outcomes with orthogonal behavioral tests (e.g., Morris water maze and rotarod) .

Q. Experimental Design & Ethics

Q. What criteria define a robust in vivo model for this compound’s neuroprotective effects in Parkinson’s disease?

  • Methodological Answer : Use toxin-induced (e.g., MPTP or 6-OHDA) or genetic (e.g., α-synuclein overexpression) rodent models. Ensure sample sizes meet power analysis thresholds (n ≥ 8/group). Measure biomarkers (e.g., tyrosine hydroxylase levels) alongside behavioral endpoints. Adhere to ARRIVE guidelines for reporting animal research .

Q. How should researchers navigate intellectual property constraints when publishing this compound derivatives?

  • Methodological Answer : Conduct prior art searches using databases like SciFinder or Patentscope to avoid infringement. Collaborate with institutional technology transfer offices to file provisional patents before public disclosure. Clearly demarcate fundamental research findings from patentable compositions in manuscripts .

Q. Contradictory Evidence & Knowledge Gaps

Q. Why do studies report divergent outcomes on this compound’s efficacy in anxiety models?

  • Methodological Answer : Differences may arise from model selection (e.g., elevated plus maze vs. social defeat stress) or dosing schedules (acute vs. chronic). Reconcile findings by conducting dose-ranging studies across multiple models. Explore sex-specific responses, as many studies overlook female subjects .

Q. What mechanisms underlie this compound’s mixed agonist/antagonist activity in peripheral tissues?

  • Methodological Answer : Investigate receptor dimerization or allosteric modulation using Bioluminescence Resonance Energy Transfer (BRET) assays. Compare signaling pathways (e.g., cAMP vs. IP3) in tissue-specific primary cultures. Collaborate with structural biologists to resolve ligand-receptor co-crystal structures .

Q. Methodological Resources

  • Data Repositories : Deposit spectral data in PubChem or ChemSpider and raw assay results in Zenodo .
  • Frameworks : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine research questions .

Propiedades

Número CAS

6879-74-9

Fórmula molecular

C22H35NO2

Peso molecular

345.5 g/mol

Nombre IUPAC

4-[(E)-2-(1,6-dimethylpiperidin-2-yl)ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C22H35NO2/c1-14-7-6-9-17(23(14)3)11-12-19-18-10-5-4-8-16(18)13-20-21(19)15(2)25-22(20)24/h11-12,14-21H,4-10,13H2,1-3H3/b12-11+

Clave InChI

FMPNFDSPHNUFOS-VAWYXSNFSA-N

SMILES

CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2C(OC4=O)C

SMILES isomérico

CC1CCCC(N1C)/C=C/C2C3CCCCC3CC4C2C(OC4=O)C

SMILES canónico

CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2C(OC4=O)C

Sinónimos

himbacine
NSC-23969
NSC23969

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Ethoxy-3-oxoprop-1-en-1-olate
3-Ethoxy-3-oxoprop-1-en-1-olate
(+)-himbacine
3-Ethoxy-3-oxoprop-1-en-1-olate
(+)-himbacine
3-Ethoxy-3-oxoprop-1-en-1-olate
(+)-himbacine
3-Ethoxy-3-oxoprop-1-en-1-olate
3-Ethoxy-3-oxoprop-1-en-1-olate
(+)-himbacine
3-Ethoxy-3-oxoprop-1-en-1-olate
(+)-himbacine
3-Ethoxy-3-oxoprop-1-en-1-olate
(+)-himbacine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.